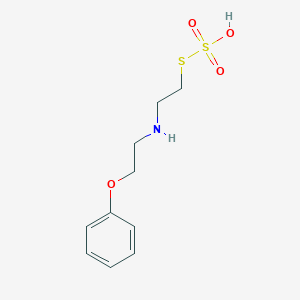
2-(2-Sulfosulfanylethylamino)ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Sulfosulfanylethylamino)ethoxybenzene, also known as SSB, is a chemical compound that has been extensively used in scientific research for various applications. It is a water-soluble compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-(2-Sulfosulfanylethylamino)ethoxybenzene involves its ability to bind to proteins and other molecules. It has been shown to bind to sulfhydryl groups in proteins and other molecules. This binding leads to changes in the conformation and function of the protein or molecule.
Efectos Bioquímicos Y Fisiológicos
2-(2-Sulfosulfanylethylamino)ethoxybenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase. It has also been shown to affect the function of ion channels and transporters. In addition, 2-(2-Sulfosulfanylethylamino)ethoxybenzene has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Sulfosulfanylethylamino)ethoxybenzene has several advantages for lab experiments. It is a water-soluble compound that can be easily used in aqueous solutions. It is also a fluorescent probe that can be easily detected and quantified. However, 2-(2-Sulfosulfanylethylamino)ethoxybenzene has some limitations for lab experiments. It can react with other molecules in the sample, leading to false-positive results. It can also be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for the use of 2-(2-Sulfosulfanylethylamino)ethoxybenzene in scientific research. One direction is the development of new methods for the synthesis of 2-(2-Sulfosulfanylethylamino)ethoxybenzene and its derivatives. Another direction is the use of 2-(2-Sulfosulfanylethylamino)ethoxybenzene in the study of membrane proteins and their interactions with other molecules. 2-(2-Sulfosulfanylethylamino)ethoxybenzene can also be used in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(2-Sulfosulfanylethylamino)ethoxybenzene can be achieved using different methods. One of the most common methods involves the reaction of 2-chloroethylamine hydrochloride with 2-(2-hydroxyethoxy)benzenesulfonic acid sodium salt. The reaction is carried out in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
2-(2-Sulfosulfanylethylamino)ethoxybenzene has been extensively used in scientific research for various applications. One of the most common applications is in the study of protein-protein interactions. 2-(2-Sulfosulfanylethylamino)ethoxybenzene can be used as a fluorescent probe to study protein-protein interactions in vitro and in vivo. It has also been used in the study of membrane proteins and their interactions with other molecules.
Propiedades
Número CAS |
1085-52-5 |
|---|---|
Nombre del producto |
2-(2-Sulfosulfanylethylamino)ethoxybenzene |
Fórmula molecular |
C10H15NO4S2 |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
2-(2-sulfosulfanylethylamino)ethoxybenzene |
InChI |
InChI=1S/C10H15NO4S2/c12-17(13,14)16-9-7-11-6-8-15-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,12,13,14) |
Clave InChI |
CRSNGJNHERUXSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCNCCSS(=O)(=O)O |
SMILES canónico |
C1=CC=C(C=C1)OCCNCCSS(=O)(=O)O |
Otros números CAS |
1085-52-5 |
Sinónimos |
Thiosulfuric acid hydrogen S-[2-[(2-phenoxyethyl)amino]ethyl] ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



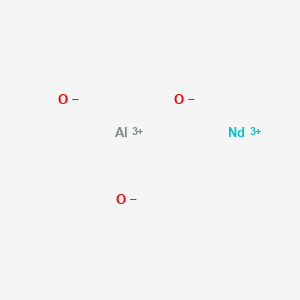
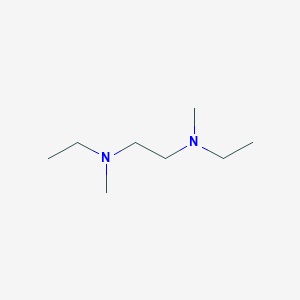
![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)
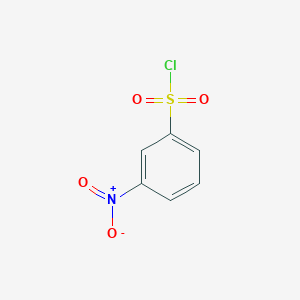
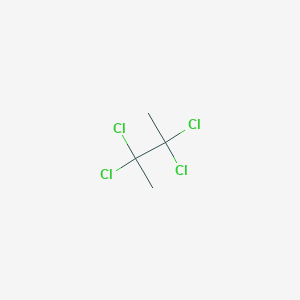
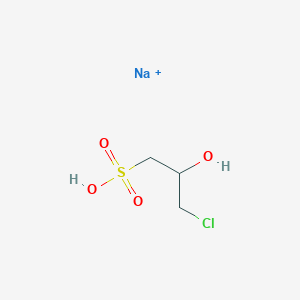
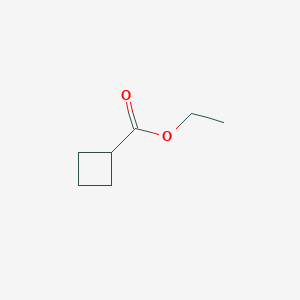
![Naphtho[2,3-a]coronene](/img/structure/B86209.png)
![Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B86211.png)
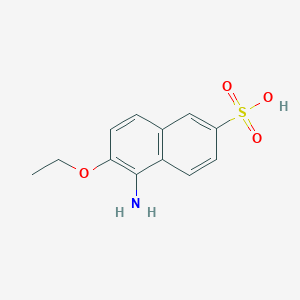
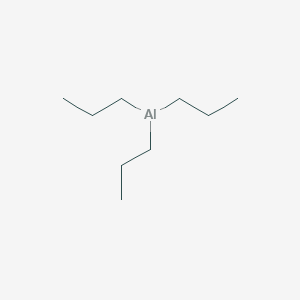
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)
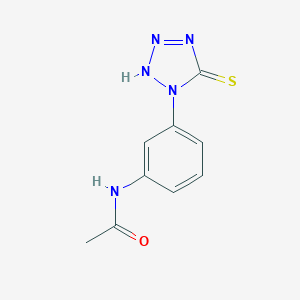
![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)